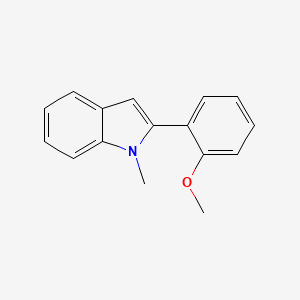

2-(2-Methoxyphenyl)-1-methylindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3 |

InChI Key |

VVAZOBKNDXHVEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 2 Methoxyphenyl 1 Methylindole and Analogues

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For indole specifically, electrophilic attack is highly favored at the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate, known as a Wheland intermediate, without disrupting the aromaticity of the benzene (B151609) portion of the molecule. ic.ac.uk

Substituents on the aromatic ring can influence the rate and regioselectivity of the reaction. wikipedia.org Activating groups donate electrons to the ring, stabilizing the carbocation intermediate and increasing the reaction rate, while deactivating groups withdraw electrons, having the opposite effect. wikipedia.orgmasterorganicchemistry.com For instance, the methoxy (B1213986) group on the 2-phenyl ring of 2-(2-Methoxyphenyl)-1-methylindole is an electron-donating group, which can influence the reactivity of the entire molecule.

Regioselective Functionalization at C2 and C3 Positions

The ability to selectively introduce functional groups at specific positions (regioselectivity) is a cornerstone of modern organic synthesis. For 2-arylindoles like this compound, the C2 and C3 positions of the indole core are primary sites for functionalization.

While electrophilic substitution typically favors the C3 position, strategic choice of reagents and reaction conditions can direct functionalization to the C2 position. Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the direct C-H arylation of indoles at the C2 position. uri.edu The acidity of the reaction medium has been shown to be a critical factor in controlling the regioselectivity of these oxidative coupling reactions. uri.edu

Mechanistic studies suggest that the palladation of the indole C-H bond often proceeds via a concerted metalation-deprotonation (CMD) pathway. uri.edu The presence of different substituents on the indole nitrogen (N-alkyl groups) and the indole ring itself can also influence the outcome of these reactions. uri.edu For instance, electron-withdrawing groups on the indole can enhance the yield and regioselectivity for C2-arylation. uri.edu

Transformations of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group attached to the indole C2 position offers additional avenues for chemical modification. The methoxy group (-OCH3) is a key functional handle that can be manipulated to introduce further diversity into the molecular structure.

A common transformation is the demethylation of the methoxy group to reveal a hydroxyl group (-OH). This can be achieved using various reagents, such as strong acids or Lewis acids. The resulting 2-(2-hydroxyphenyl)indole derivative can then participate in a range of subsequent reactions, including etherification, esterification, or serve as a precursor for the synthesis of more complex heterocyclic systems.

Furthermore, the phenyl ring of the 2-methoxyphenyl moiety can itself undergo electrophilic aromatic substitution reactions, although the directing effects of both the methoxy group and the indole core must be considered.

N-Substituent Reactions and Modifications of 1-Methylindoles

The N-methyl group of this compound is not merely a passive substituent. While generally stable, it can be the target of specific chemical transformations. One notable reaction is N-demethylation, which converts the N-methylindole back to the corresponding N-H indole. This transformation can be important for subsequent N-functionalization or if the N-H indole is the desired final product.

Conversely, the indole nitrogen can be a site for further substitution. In N-H indoles, the nitrogen can be alkylated, acylated, or arylated to introduce a variety of substituents. Nucleophilic substitution reactions on the indole nitrogen have been reported, providing a route to novel 1-aryltryptamines. researchgate.net

Heterocyclic Annulation and Scaffold Diversification of 2-Arylindoles

Annulation reactions, where a new ring is fused onto an existing one, are powerful strategies for building complex molecular architectures. 2-Arylindoles are excellent substrates for such transformations, leading to the synthesis of diverse heterocyclic scaffolds.

One prominent example is the indium-catalyzed annulation of 2-arylindoles with propargyl ethers to form aryl-annulated[a]carbazoles. nih.govacs.orgresearchgate.net This reaction proceeds through a regioselective nucleophilic attack of the indole C3 position onto the alkyne of the propargyl ether, followed by a ring-closing reaction. nih.govacs.org This method provides a direct route to valuable carbazole (B46965) derivatives, which have applications in materials science due to their photophysical properties. nih.govacs.org

Other strategies for scaffold diversification include intramolecular cyclizations. For example, intramolecular Friedel-Crafts acylation of appropriately substituted 4-indolyl derivatives can lead to the formation of 4,5-fused indoles. beilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. beilstein-journals.org

Deprotonative Metallation and Subsequent Functionalization

Deprotonative metallation involves the removal of a proton from a C-H bond by a strong base, typically an organometallic reagent, to form a carbon-metal bond. nih.gov This "activated" intermediate can then react with a variety of electrophiles to introduce a new functional group at the site of metallation. This strategy offers a powerful way to functionalize otherwise unreactive C-H bonds.

For indole derivatives, deprotonative metallation can be directed to various positions on the indole nucleus. The regioselectivity of the metallation is often controlled by the choice of the organometallic base and the presence of directing groups on the indole scaffold. The use of "ate" complexes, which are mixed-metal bases, has opened up new possibilities for achieving unprecedented reactivities and regioselectivities in deprotonation reactions. nih.gov

Following metallation, the resulting organoindole species can be quenched with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, or silyl (B83357) chlorides, to install new substituents with high precision. This approach provides a versatile platform for the synthesis of highly functionalized indole derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Aryl 1 Methylindoles

Influence of the 2-Phenyl Substituent on Molecular Recognition

The nature and position of substituents on the 2-phenyl ring of 2-aryl-1-methylindoles play a critical role in determining their molecular recognition and biological activity.

Role of Methoxy (B1213986) Group Positioning on Aromatic Rings (e.g., ortho-substitution)

The position of the methoxy group on the phenyl ring significantly influences the biological activity of methoxyindole compounds. Studies on various methoxyindoles have revealed that the placement of the methoxy group can determine whether the compound acts as an agonist or antagonist at certain receptors. For instance, in a study of methoxyindoles as modulators of the human aryl hydrocarbon receptor (AhR), 7-methoxyindole (B1360046) was identified as one of the most effective agonists. nih.gov The position of the methoxy group can affect the molecule's conformation and its ability to fit into the binding pocket of a receptor. researchgate.net For example, in some cases, the ortho-position of a substituent can lead to steric hindrance, which may decrease binding affinity, while in other cases, it may facilitate favorable interactions. The antimicrobial activity of certain Schiff bases has been shown to be affected by the position of substituents on the aryl ring, with meta and para positions sometimes exhibiting greater activity compared to the ortho position. researchgate.net

Impact of Aromaticity and Heteroaromaticity on Binding Affinities

The aromatic nature of the 2-phenyl substituent is crucial for the binding of 2-aryl-1-methylindoles to their target receptors. Aromatic stacking interactions, where the aromatic ring of the ligand interacts with aromatic residues in the receptor's binding site, are often a key component of the binding energy. nih.gov The introduction of heteroatoms into the aromatic ring, creating a heteroaromatic system, can further modulate binding affinity. For instance, replacing a phenyl ring with a pyridine (B92270) or pyrazole (B372694) ring can alter the electronic distribution and hydrogen bonding potential of the molecule, leading to changes in receptor selectivity and potency. researchgate.net The introduction of heteroatoms can also impact the metabolic stability of the compound. For example, replacing a dimethoxy indole (B1671886) with an azaindole was shown to improve metabolic properties by preventing the formation of potentially reactive quinone metabolites. nih.gov

Significance of N-Methylation for Receptor Interactions and Biological Profiles

The methylation of the indole nitrogen at position 1 is a significant modification that can profoundly alter the biological activity of indole derivatives. In many cases, the presence of a methyl group at the N1 position eliminates the hydrogen bond donor capability of the indole NH group. This can be a critical factor for receptor interaction. For some receptors, the indole NH is involved in a crucial hydrogen bond with the binding site, and its methylation leads to a complete loss of activity. nih.gov Conversely, for other targets, N-methylation can enhance activity or alter the selectivity profile. For example, in a series of indole derivatives designed as multi-target agents for Alzheimer's disease, the incorporation of a propargylamine (B41283) moiety at the N1 position was a key design element to inhibit monoamine oxidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. ajchem-a.comnih.gov For indole derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.govresearchgate.net These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. nih.gov

Ligand-based drug design, which is employed when the three-dimensional structure of the target receptor is unknown, relies on the information derived from a set of known active ligands. youtube.comyoutube.com By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries of compounds to identify new potential leads.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule and how this conformation influences its interaction with a biological target. For 2-aryl-1-methylindoles, the relative orientation of the 2-phenyl ring with respect to the indole core can significantly impact binding affinity. The presence of substituents, particularly at the ortho position of the phenyl ring, can restrict rotation around the bond connecting the two rings, leading to a more defined and potentially more active conformation. Molecular modeling studies are often employed to predict the low-energy conformations of a molecule and to understand how these conformations fit into the binding site of a receptor. nih.gov The correlation between the preferred conformation and biological activity can provide valuable insights for the design of more potent and selective analogs.

Mechanistic Investigations of Biological Interactions of 2 2 Methoxyphenyl 1 Methylindole Derivatives in Vitro and Animal Studies

Target Identification and Receptor Binding Profiles

The biological effects of 2-(2-methoxyphenyl)-1-methylindole derivatives are initiated by their interaction with specific molecular targets. Identifying these targets and characterizing the binding profiles are the first steps in elucidating their mechanism of action.

Interaction with Enzyme Active Sites (e.g., CYP3A4 inhibition in animal models, protein kinases)

Cytochrome P450 (CYP) Inhibition: The indole (B1671886) core, a central feature of this compound class, has been identified as a potential source of drug-drug interactions through the inhibition of metabolic enzymes. Studies on structurally related indole-phenylacetic acids revealed that these compounds can exhibit time-dependent inhibition (TDI) of CYP3A4. This inhibition is hypothesized to stem from the indole nucleus itself, prompting modifications at the 1, 2, and 3-positions of the indole ring to mitigate this effect while retaining desired pharmacological activity.

Protein Kinase Inhibition: The indole scaffold is a well-established framework for the development of protein kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. Azaindole derivatives, which are structurally analogous to indoles, are recognized as important sources of kinase inhibitors because the nitrogen atoms in the ring system can form crucial hydrogen bonds within the ATP-binding site of the kinases. This has led to the development of clinically approved kinase inhibitors. The 2-oxoindole core, in particular, is a major framework for many protein kinase inhibitors, which often act by targeting critical kinases involved in angiogenesis and cell proliferation, such as VEGFR-2.

Receptor Ligand Binding Studies (e.g., imidazoline (B1206853) receptors, α-adrenergic receptors, GluK2 receptor, 5-HT6 receptors)

Imidazoline Receptors: Derivatives containing the 2-methoxyphenyl moiety have shown significant affinity and selectivity for imidazoline receptors. Specifically, 2-(2′-methoxyphenyl)-imidazoline has been reported as a potent I1 ligand. researchgate.net The I2 imidazoline binding sites have also been identified as a target. Studies on related compounds suggest that agonists at I2 imidazoline receptors can modulate pain, indicating a potential mechanism for antinociceptive effects. nih.gov

GluK2 Receptor: Kainate receptors (KARs), including the GluK2 subtype, are ionotropic glutamate (B1630785) receptors that play a key role in synaptic transmission. sobolevskylab.org While direct binding data for this compound at GluK2 is not extensively detailed, the modulation of glutamate receptor signaling is a known mechanism for compounds affecting cognition and neuronal excitability. sobolevskylab.orgnih.gov The regulation of KARs by small molecules is a critical area of research for neurological disorders. sobolevskylab.org

5-HT6 Receptors: The 2-methoxyphenyl group has been identified as a highly favorable substitution for achieving high affinity at the 5-HT6 serotonin (B10506) receptor. nih.gov In studies of N-arylsulfonylindoles, the presence of a 2-methoxyphenyl group on an attached piperazine (B1678402) ring was a common feature among the most potent ligands. nih.gov Antagonism of the 5-HT6 receptor is strongly linked to pro-cognitive effects, making these derivatives potential candidates for cognition enhancers. nih.gov

Cellular Pathway Modulation Studies (e.g., tubulin polymerization, apoptosis induction, inflammatory pathways, efflux pumps)

Beyond initial receptor binding, these compounds exert their effects by modulating key cellular pathways.

Tubulin Polymerization

A significant mechanism of action for many 2-phenylindole (B188600) derivatives is the inhibition of tubulin polymerization. researchgate.net Microtubules, dynamic polymers of α,β-tubulin, are essential for cell division, motility, and shape. By binding to the colchicine (B1669291) site on β-tubulin, these indole derivatives disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This mitotic arrest prevents cancer cells from dividing and ultimately triggers programmed cell death. researchgate.net

Apoptosis Induction

The disruption of critical cellular processes, such as microtubule formation or kinase signaling, often culminates in apoptosis. Indole derivatives that inhibit tubulin polymerization have been shown to cause stable mitotic arrest, which is followed by cell death. researchgate.net Similarly, by inhibiting key survival signaling pathways mediated by protein kinases, these compounds can lower the threshold for apoptosis, making them effective as anticancer agents. researchgate.netresearchgate.net

Inflammatory Pathways

Indole derivatives have demonstrated significant anti-inflammatory activity. nih.gov One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov Some N-methylsulfonyl-indole derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, a desirable profile that may offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Efflux Pumps

A major challenge in cancer therapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cancer cell. Certain 2-phenylindole derivatives have shown potent activity against P-gp-overexpressing, multi-drug-resistant cell lines, suggesting they may be able to evade or inhibit these efflux pumps. researchgate.net

Mechanistic Insights from In Vitro Assays (e.g., antioxidant activity, antimicrobial activity)

Simple in vitro assays provide valuable information on the fundamental chemical and biological activities of these compounds.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of indole and methoxyphenyl-containing compounds. sobolevskylab.orgnih.gov The mechanism of antioxidant action for methoxyphenol derivatives has been investigated through computational studies, which suggest that the primary mechanisms can include Hydrogen Atom Transfer (HAT) or Sequential Proton-Loss Electron-Transfer (SPLET), depending on the solvent environment. nih.gov In vitro assays, such as the DPPH radical scavenging assay, have confirmed the ability of N-methylsulfonyl-indole derivatives to act as effective antioxidants. nih.gov

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial potential. sobolevskylab.orgnih.gov In vitro screening against various bacterial strains has shown that 2-phenyl-1H-indoles can exhibit better antibacterial activity than structurally related benzimidazoles, with greater susceptibility observed in Gram-negative bacteria compared to Gram-positive bacteria. sobolevskylab.org Some N-methylsulfonylindole derivatives have demonstrated selective activity against Gram-negative bacteria such as Salmonella enterica and E. coli. nih.gov

In Vivo Pharmacological Profiling in Animal Models (e.g., antinociceptive effects, cognition enhancement)

Animal models are indispensable for understanding how the molecular and cellular activities of a compound translate into systemic pharmacological effects.

Antinociceptive Effects

The potential for indole derivatives and related compounds to alleviate pain has been explored in various animal models of nociception. nih.gov While direct studies on this compound are limited, related chalcones with a dimethoxyphenyl substitution have been shown to produce significant antinociceptive effects in mouse models of chemical- and heat-induced pain (acetic acid-induced writhing and hot-plate test, respectively). nih.gov The mechanism for this pain relief appears to be independent of the opioid system but may involve the inhibition of capsaicin-sensitive fibers and the glutamatergic system. nih.gov Furthermore, the established activity of related compounds at I2-imidazoline receptors provides another potential pathway for producing analgesia in chronic pain conditions. nih.gov

Cognition Enhancement

Given the strong affinity of certain 2-(2-methoxyphenyl)indole derivatives for 5-HT6 receptors, their potential as cognitive enhancers has been a major focus. nih.gov Antagonism of the 5-HT6 receptor is a well-validated mechanism for improving learning and memory in preclinical models. nih.gov Animal models of cognitive impairment are used to evaluate the ability of these compounds to reverse deficits in working memory and executive function. The development of brain-penetrant 5-HT6 receptor antagonists from this chemical class is a promising strategy for treating cognitive dysfunction in disorders like Alzheimer's disease and schizophrenia. nih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

Detailed kinetic studies are essential to fully characterize the nature of enzyme inhibition by these compounds. Such studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine key parameters like the inhibition constant (Ki). For instance, investigations into the inhibition of CYP3A4 by indole derivatives focused on understanding the time-dependent nature of the inhibition, which is crucial for predicting clinical drug-drug interactions. nih.gov Similarly, for compounds targeting enzymes like COX-2 or 5-LOX, enzyme immunoassay (EIA) kits are used to measure inhibitory activity and determine IC50 values, providing a quantitative measure of potency. nih.gov Mechanistic studies on indoleamine 2,3-dioxygenase have even suggested the existence of a secondary binding site for indole derivative effectors, separate from the active site, highlighting the complex interactions that can govern enzyme regulation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HOMO/LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. For 2-arylindoles, including 2-(2-Methoxyphenyl)-1-methylindole, DFT methods like B3LYP are utilized to optimize molecular geometry and compute various electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in studies of related substituted indoles, a high HOMO value signifies a good electron donor. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEP surfaces provide a visual representation of the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. These maps are crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological target.

While specific DFT data for this compound is not extensively published, studies on analogous 2-arylindoles and methoxy-substituted aromatic compounds provide a strong basis for its expected electronic behavior. mdpi.comopenaccesspub.org For example, the presence of the methoxy (B1213986) group (-OCH3) and the indole (B1671886) nitrogen are expected to be key sites for interactions, a feature that would be clearly delineated on an MEP map. openaccesspub.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential therapeutic agents. In the context of 2-arylindoles, which are recognized as a "privileged scaffold" in medicinal chemistry, docking studies have been performed to understand their interactions with various biological targets, such as the enzyme aromatase. researchgate.netnih.govnih.gov

In a study on a series of 2-arylindole derivatives, docking simulations revealed that these compounds preferentially bind within the aromatase active site, with the 2-aryl group oriented towards a small hydrophobic pocket. nih.gov It was also predicted that an electron-withdrawing group at the C-5 position of the indole could form a hydrogen bond with Ser478. nih.gov For this compound, a similar binding mode can be anticipated, where the 2-methoxyphenyl group would likely occupy a hydrophobic pocket within a target protein.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the target. These simulations are crucial for validating the docking poses and for gaining a deeper understanding of the binding thermodynamics. Studies on related indole derivatives have utilized MD simulations to confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site of receptors like the GluK1/GluK2 kainate receptors. mdpi.com

Prediction of Molecular Properties Relevant to Research

Beyond electronic structure and binding, computational methods can predict a range of molecular properties that are relevant for research and development.

Reactivity Indices: Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices are valuable for comparing the reactivity of a series of compounds and for predicting their behavior in chemical reactions.

Cheminformatics and Data Mining for Indole Chemical Space Exploration

Cheminformatics and data mining are powerful tools for navigating the vast chemical space of indole derivatives. The indole nucleus is a core structure in numerous biologically active compounds, making it a frequent subject of large-scale computational studies. researchgate.netnih.gov

By creating large virtual libraries of indole derivatives and using computational filters to predict properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), researchers can prioritize which compounds to synthesize and test. This approach saves significant time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are another key area of cheminformatics. By analyzing a dataset of related indole compounds with known biological activities, QSAR models can be built to predict the activity of new, untested compounds based on their molecular descriptors. These descriptors can be derived from the computational studies mentioned earlier (e.g., electronic properties, steric properties, hydrophobicity). The development of such models allows for the rational design of more potent and selective 2-arylindole derivatives.

Advanced Spectroscopic and Analytical Methodologies in Indole Research

Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(2-Methoxyphenyl)-1-methylindole, both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons on both the indole (B1671886) and methoxyphenyl rings, as well as singlets for the N-methyl and O-methyl groups. The protons on the indole ring (H3, H4, H5, H6, and H7) will exhibit characteristic shifts and coupling patterns. journals.co.za The N-methyl group will likely appear as a sharp singlet around 3.7-3.8 ppm. chemicalbook.com The methoxy (B1213986) group protons on the phenyl ring are also expected to produce a singlet, typically around 3.8-3.9 ppm. researchgate.net The four protons of the 2-methoxyphenyl group will present as a complex multiplet system in the aromatic region (approximately 6.8-7.5 ppm). researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for all 16 carbon atoms in the molecule. The N-methyl carbon is expected around 30-35 ppm, while the O-methyl carbon will be further downfield, typically in the 55-60 ppm range. acs.orgrsc.org The aromatic carbons of both rings will resonate in the 100-160 ppm region. libretexts.org The quaternary carbons, including the C2 of the indole ring attached to the phenyl group and the C1' of the phenyl group attached to the indole, will have characteristic chemical shifts aiding in the complete assignment. Specifically, the C2 of the indole is expected to be significantly downfield due to the attachment of the nitrogen and the phenyl group.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the preferred conformation of the molecule, specifically the rotational orientation of the 2-methoxyphenyl group relative to the indole plane. Correlations between the N-methyl protons and the ortho-protons of the methoxyphenyl ring, or between the H3 proton of the indole and the same ortho-protons, would provide direct evidence of their spatial proximity and thus define the molecule's three-dimensional structure in solution.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations/Notes |

|---|---|---|

| N-CH₃ (¹H) | ~3.75 | Singlet |

| O-CH₃ (¹H) | ~3.85 | Singlet |

| Indole H3 (¹H) | ~6.5-6.7 | Singlet or small coupling to N-CH₃ |

| Aromatic Protons (¹H) | 6.8-7.8 | Complex multiplets from both rings |

| N-CH₃ (¹³C) | ~33 | - |

| O-CH₃ (¹³C) | ~55.5 | - |

| Indole C2 & C9 (¹³C) | >130 | Quaternary carbons |

| Indole C3 (¹³C) | ~102 | - |

| Aromatic Carbons (¹³C) | 110-160 | Includes signals from both ring systems |

Mass Spectrometry Techniques for Identification and Metabolite Profiling (excluding human metabolism)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

For this compound (molar mass = 237.30 g/mol ), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 237. This peak is likely to be prominent due to the stability of the aromatic system. whitman.edu

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several characteristic pathways.

Loss of a methyl radical (•CH₃): A peak at m/z 222, corresponding to the loss of the N-methyl group, is anticipated. This is a common fragmentation for N-methylated compounds.

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group from the phenyl ring would result in a fragment at m/z 206. youtube.com

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, producing a peak at m/z 207. miamioh.edu

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the 1-methylindole (B147185) cation (m/z 130) and the 2-methoxyphenyl cation (m/z 107). scirp.org

Tropylium (B1234903) ion formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which may be observed. whitman.edu

Metabolite Profiling: In a non-human biological system (e.g., in vitro with liver microsomes from other species or in microbial cultures), metabolic transformations of this compound could be readily identified using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). Expected metabolic modifications would include:

O-demethylation: The most common metabolic pathway for methoxy-substituted aromatic compounds is demethylation to the corresponding phenol. This would result in a metabolite with a molecular weight of 223 g/mol .

Hydroxylation: Oxidation of the aromatic rings could occur, leading to the formation of various hydroxylated isomers with a molecular weight of 253 g/mol .

N-demethylation: Removal of the N-methyl group would yield 2-(2-methoxyphenyl)-1H-indole, with a molecular weight of 223 g/mol .

Predicted Major Mass Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 237 | [M]⁺ (Molecular Ion) |

| 222 | [M - CH₃]⁺ |

| 206 | [M - OCH₃]⁺ |

| 130 | [1-methylindole]⁺ |

| 107 | [2-methoxyphenyl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound is publicly available, we can predict some of its key structural features.

The molecule consists of two planar aromatic systems, the indole and the phenyl rings. The key structural parameter would be the dihedral angle between these two rings, which is dictated by steric hindrance between the H3 of the indole and the ortho-substituents of the phenyl ring. Due to the presence of the methoxy group at the 2-position of the phenyl ring, significant steric repulsion would be expected, forcing the two rings to adopt a non-coplanar conformation. This dihedral angle would likely be in the range of 40-70 degrees.

Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces and potentially weak C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π systems of the aromatic rings of a neighboring molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. bartleby.com The C-H stretching of the methyl groups (N-CH₃ and O-CH₃) would appear just below 3000 cm⁻¹. bartleby.com The aromatic C=C stretching vibrations from both rings will produce a series of sharp bands in the 1450-1610 cm⁻¹ region. researchgate.net A strong, characteristic C-O stretching band for the aryl ether linkage is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1050 cm⁻¹ (symmetric stretch). bartleby.com The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution patterns on the aromatic rings.

FT-Raman Spectroscopy: The FT-Raman spectrum would provide complementary information. researchgate.net Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric "breathing" modes of the phenyl and indole rings would be prominent. Raman is often more sensitive to non-polar bonds, so the C-C backbone vibrations would be well-defined. mt.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850-2980 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450-1610 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch | 1240-1260 | FT-IR |

| Symmetric C-O-C Stretch | 1020-1050 | FT-IR |

| C-H Out-of-Plane Bend | 700-900 | FT-IR |

UV-Vis Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. khanacademy.org The spectrum of this compound is expected to be dominated by π → π* transitions.

The indole chromophore itself typically shows two main absorption bands: a strong band around 220 nm and a broader, more structured band between 260 and 290 nm. researchgate.net The presence of the N-methyl group and the 2-phenyl substituent will cause a red shift (bathochromic shift) of these absorptions due to the extension of the conjugated system. The 2-phenylindole (B188600) scaffold is known to absorb at higher wavelengths than indole itself. nih.gov The methoxy group, being an auxochrome, will also contribute to a slight red shift and an increase in the molar absorptivity.

Therefore, this compound is predicted to have a strong absorption maximum (λ_max) above 220 nm and another significant, possibly multi-peaked, absorption band in the 280-320 nm range. The exact position and intensity of these bands are sensitive to the solvent polarity and the dihedral angle between the two aromatic rings, as this angle affects the extent of π-conjugation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Complex 2-Aryl-1-methylindoles

The synthesis of 2-arylindoles is a mature field, yet the quest for more efficient, versatile, and sustainable methods continues to drive innovation. Future research in the synthesis of complex 2-aryl-1-methylindoles, including derivatives of 2-(2-Methoxyphenyl)-1-methylindole, is poised to explore several promising frontiers.

One of the most dynamic areas is the continued evolution of palladium-catalyzed cross-coupling reactions . While classic methods are well-established, newer approaches focus on direct C-H activation, which circumvents the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. Future work could focus on developing more robust and versatile palladium catalysts that can tolerate a wider range of functional groups and enable the synthesis of sterically hindered 2-aryl-1-methylindoles.

Copper-catalyzed reactions are emerging as a cost-effective and less toxic alternative to palladium-based methods. Research into copper-catalyzed C-N and C-C bond-forming reactions for the synthesis of 2-arylindoles is an active area. The development of novel copper ligand systems that can promote these transformations with high efficiency and selectivity is a key objective.

Photoredox catalysis offers a green and powerful tool for the synthesis of complex organic molecules. The use of visible light to drive chemical reactions under mild conditions is highly attractive. Future investigations could explore the application of photoredox catalysis to forge the 2-arylindole scaffold through novel radical-mediated pathways, potentially enabling the synthesis of previously inaccessible derivatives.

Furthermore, the development of one-pot and tandem reactions will be crucial for streamlining the synthesis of complex 2-aryl-1-methylindoles. Combining multiple synthetic steps into a single operation not only improves efficiency but also minimizes waste generation. Research in this area could focus on designing elegant cascade reactions that rapidly build molecular complexity from simple starting materials.

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Future Research Focus |

| Palladium-Catalyzed C-H Activation | Palladium complexes | High efficiency, broad substrate scope | Development of more robust and versatile catalysts |

| Copper-Catalyzed Cross-Coupling | Copper salts/complexes | Cost-effective, low toxicity | Design of novel ligand systems |

| Photoredox Catalysis | Photosensitizers (e.g., iridium, ruthenium complexes) | Mild reaction conditions, green energy source | Exploration of novel radical-mediated pathways |

| One-Pot/Tandem Reactions | Various | Increased efficiency, reduced waste | Design of elegant cascade reactions |

Exploration of Under-Investigated Biological Targets for Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. However, the full therapeutic potential of this versatile heterocycle is far from being realized. A significant opportunity lies in the exploration of under-investigated and novel biological targets for indole derivatives, including those based on the this compound framework.

While much research has focused on established targets such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, a vast landscape of the human proteome remains relatively unexplored. Orphan receptors , for which the endogenous ligands and physiological functions are yet to be fully elucidated, represent a particularly attractive class of targets. High-throughput screening of 2-aryl-1-methylindole libraries against panels of orphan receptors could uncover novel ligand-receptor pairings and open up new avenues for therapeutic intervention in a variety of diseases.

Another promising area is the targeting of protein-protein interactions (PPIs) . Many disease processes are driven by aberrant PPIs, which have traditionally been considered "undruggable" targets. The rigid and planar nature of the 2-arylindole scaffold makes it an ideal starting point for the design of small molecules that can modulate these interactions. Future research could focus on the rational design and synthesis of this compound analogues that can disrupt key PPIs involved in cancer, neurodegenerative diseases, and infectious diseases.

The burgeoning field of the microbiome presents another exciting frontier. The gut microbiome plays a crucial role in human health and disease, and small molecules can modulate its composition and function. Indole itself is a key signaling molecule in the gut. Investigating the effects of 2-aryl-1-methylindole derivatives on the microbiome could lead to the development of novel therapeutics for a range of conditions, from inflammatory bowel disease to metabolic disorders.

Furthermore, the exploration of epigenetic targets beyond the well-studied histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) is warranted. A myriad of other enzymes are involved in the intricate regulation of gene expression, and many of these remain under-investigated as drug targets. Screening 2-aryl-1-methylindole libraries against these novel epigenetic modifiers could yield first-in-class inhibitors with therapeutic potential in oncology and other disease areas.

| Biological Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Orphan Receptors | Untapped therapeutic potential | Various, depending on receptor function |

| Protein-Protein Interactions | Modulation of disease-driving pathways | Cancer, neurodegeneration, infectious diseases |

| Microbiome | Modulation of gut health and host-microbe interactions | Inflammatory bowel disease, metabolic disorders |

| Novel Epigenetic Targets | Regulation of gene expression in disease | Oncology, inflammatory diseases |

Application of Artificial Intelligence and Machine Learning in Indole Discovery (academic, non-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can accelerate the identification and optimization of novel bioactive molecules, and their application to the discovery of new indole derivatives holds immense promise.

One of the key applications of AI/ML in this context is in the prediction of biological activity and physicochemical properties . By training algorithms on large datasets of known indole derivatives and their associated biological data, it is possible to build predictive models that can rapidly screen virtual libraries of novel 2-aryl-1-methylindoles for their potential activity against specific targets. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening campaigns.

AI and ML can also be employed for de novo drug design . Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on the structural features of known bioactive indoles to generate novel molecular structures with desired properties. This approach can lead to the discovery of completely new 2-aryl-1-methylindole scaffolds with improved potency, selectivity, and drug-like properties.

Furthermore, AI/ML can play a crucial role in synthetic route prediction . Retrosynthesis prediction algorithms can analyze a target molecule, such as a complex 2-aryl-1-methylindole derivative, and propose a viable synthetic route. This can be particularly valuable for expediting the synthesis of novel compounds and for identifying more efficient and sustainable synthetic strategies.

In the academic, non-clinical setting, these AI/ML approaches can be used to generate and test new hypotheses about the structure-activity relationships of indole derivatives, leading to a deeper understanding of their mechanism of action and facilitating the design of more effective and selective compounds for further experimental investigation.

| AI/ML Application | Description | Potential Impact on Indole Discovery |

| Activity and Property Prediction | Building predictive models to screen virtual libraries | Accelerated identification of promising lead compounds |

| De Novo Drug Design | Generating novel molecular structures with desired properties | Discovery of novel and optimized indole scaffolds |

| Synthetic Route Prediction | Proposing viable synthetic routes for target molecules | Expedited synthesis and identification of efficient routes |

| Hypothesis Generation | Analyzing data to uncover new structure-activity relationships | Deeper understanding of mechanisms of action |

Design of Chemical Probes and Research Tools Based on the this compound Scaffold

Chemical probes are indispensable tools in chemical biology for the study of biological systems. The this compound scaffold, with its inherent physicochemical properties and potential for biological activity, provides an excellent starting point for the design of novel chemical probes and research tools.

A significant area of opportunity is the development of fluorescent probes . By incorporating a fluorophore into the this compound structure, it is possible to create probes that can be used to visualize and track biological processes in real-time. For example, a fluorescently labeled derivative could be used to study the subcellular localization of a target protein or to monitor changes in the cellular environment, such as pH or ion concentration. The design of probes with long-wavelength emission and high quantum yields would be particularly valuable for in vivo imaging applications.

Photoaffinity labeling (PAL) probes represent another powerful class of research tools. These probes are designed to bind to a specific target protein and, upon photoactivation, form a covalent bond. This allows for the irreversible labeling and subsequent identification of the target protein. A this compound-based PAL probe could be used to identify the molecular targets of this class of compounds and to elucidate their mechanism of action. The incorporation of a photoreactive group, such as a diazirine or a benzophenone, and a reporter tag, such as biotin or an alkyne, would be necessary for this application.

Furthermore, the development of biotinylated probes can facilitate the isolation and identification of binding partners. By attaching a biotin tag to the this compound scaffold, it is possible to use affinity chromatography to pull down proteins that interact with the compound. This can be a powerful method for identifying novel targets and for studying protein-protein interaction networks.

The design and synthesis of these chemical probes will not only advance our understanding of the biological activities of 2-arylindoles but will also provide valuable tools for the broader scientific community to investigate a wide range of biological questions.

| Type of Chemical Probe | Design Principle | Application in Research |

| Fluorescent Probes | Incorporation of a fluorophore | Visualization of biological processes, bioimaging |

| Photoaffinity Labeling Probes | Incorporation of a photoreactive group and a reporter tag | Target identification and validation |

| Biotinylated Probes | Attachment of a biotin tag | Isolation and identification of binding partners |

Expanding the Scope of Green and Sustainable Indole Chemistry

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, and the production of indole derivatives is no exception. Future research will undoubtedly focus on expanding the scope of green and sustainable chemistry in the synthesis of this compound and related compounds.

A key area of focus is the use of greener solvents . Traditional organic solvents are often toxic, flammable, and environmentally persistent. The development of synthetic methods that utilize benign solvents, such as water, ethanol, or supercritical carbon dioxide, is a major goal. Furthermore, the use of deep eutectic solvents (DESs) , which are biodegradable and have low toxicity, is a promising alternative to conventional solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. The use of microwave irradiation can significantly reduce reaction times and, in some cases, lead to higher yields and purities compared to conventional heating methods. The application of microwave technology to the synthesis of 2-aryl-1-methylindoles is an area ripe for further exploration.

Biocatalysis offers a highly sustainable approach to chemical synthesis. The use of enzymes to catalyze chemical reactions can proceed under mild conditions with high selectivity, often eliminating the need for protecting groups and reducing the generation of waste. The discovery and engineering of enzymes that can catalyze the formation of the indole scaffold or the functionalization of pre-existing indoles is a long-term goal that could revolutionize the synthesis of these important molecules.

| Green Chemistry Approach | Principle | Benefits for Indole Synthesis |

| Greener Solvents | Use of environmentally benign solvents (e.g., water, DESs) | Reduced toxicity and environmental impact |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, improved energy efficiency |

| Biocatalysis | Use of enzymes to catalyze reactions | Mild reaction conditions, high selectivity, reduced waste |

| One-Pot/Multicomponent Reactions | Combining multiple synthetic steps into a single operation | Increased efficiency, reduced waste and solvent usage |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-1-methylindole to ensure high purity for pharmacological studies?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for constructing the indole core with aryl methoxy substituents. Post-synthetic methylation at the indole N1 position can be achieved using methyl iodide in the presence of a base like NaH. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol yields high-purity product (>98% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent positions (e.g., methoxy group at C2-phenyl, methyl at N1-indole) .

- Single-Crystal X-ray Diffraction : Determines bond angles, dihedral angles between aromatic rings, and intermolecular interactions (e.g., π-π stacking) critical for structure-activity relationships (SAR) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Dispose of waste via certified chemical disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 5-HT1A receptor binding affinities for this compound derivatives?

- Methodology :

- Assay Standardization : Compare radioligand choices (e.g., ³H-8-OH-DPAT vs. ¹⁸F-Mefway) and membrane preparation protocols (e.g., transfected HEK293 cells vs. native brain tissue) .

- Data Normalization : Express binding affinity (Ki) relative to a common reference ligand to account for assay variability .

Q. What computational strategies are effective for predicting the interaction of this compound with 5-HT1A receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on key residues (e.g., Asp116, Ser199) in the orthosteric site .

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Q. What strategies can optimize the pharmacokinetic profile of this compound while retaining its bioactivity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position to enhance solubility and metabolic stability .

- Structural Analog Synthesis : Replace the methyl group at N1 with bulkier substituents (e.g., ethyl, isopropyl) to modulate lipophilicity (logP) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.